N-(4-((4-(p-tolyl)phthalazin-1-yl)oxy)phenyl)thiophene-2-carboxamide

Description

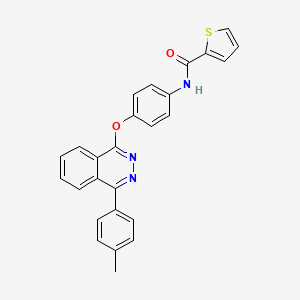

N-(4-((4-(p-Tolyl)phthalazin-1-yl)oxy)phenyl)thiophene-2-carboxamide is a heterocyclic compound featuring a phthalazine core substituted with a p-tolyl group at position 2. This moiety is linked via an ether oxygen to a phenyl ring, which is further connected to a thiophene-2-carboxamide group. Its synthesis likely involves multi-step coupling reactions, as inferred from analogous compounds in the literature .

Properties

IUPAC Name |

N-[4-[4-(4-methylphenyl)phthalazin-1-yl]oxyphenyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N3O2S/c1-17-8-10-18(11-9-17)24-21-5-2-3-6-22(21)26(29-28-24)31-20-14-12-19(13-15-20)27-25(30)23-7-4-16-32-23/h2-16H,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXIKFWVHATRDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)NC(=O)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-((4-(p-tolyl)phthalazin-1-yl)oxy)phenyl)thiophene-2-carboxamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules .

Chemical Reactions Analysis

N-(4-((4-(p-tolyl)phthalazin-1-yl)oxy)phenyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation, zinc and hydrochloric acid for reduction, and phosphorus oxychloride for substitution . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications due to its unique chemical structure and biological activities. It is used in medicinal chemistry for the development of new drugs with antimicrobial, antitumor, and anti-inflammatory properties .

Mechanism of Action

The mechanism of action of N-(4-((4-(p-tolyl)phthalazin-1-yl)oxy)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The phthalazine ring in the compound is known to interact with gamma-aminobutyric acid (GABA) receptors, cyclooxygenase-2 (COX-2) enzymes, and voltage-gated calcium channels . These interactions contribute to its pharmacological effects, such as anti-inflammatory and antitumor activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of thiophene carboxamides and phthalazine derivatives. Below is a detailed comparison based on synthetic routes, physicochemical properties, and substituent effects.

Thiophene-2-Carboxamide Derivatives with Arylacryloyl Substitutents ()

Compounds T-IV-B to T-IV-I in are N-substituted thiophene-2-carboxamides with acryloylphenyl groups. Key comparisons include:

| Compound | Substituent | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) |

|---|---|---|---|---|

| T-IV-B | p-Tolylacryloyl | 74 | 132 | N-H (3270), C=O (1680), C-S-C (690) |

| T-IV-C | 4-Hydroxyphenylacryloyl | 67 | N/A | O-H (3450), C=O (1675), C-S-C (680) |

| T-IV-H/I | 2-/3-Nitrophenylacryloyl | 63–69 | N/A | NO₂ (1530, 1350), C=O (1685), C-S-C |

Key Differences :

- T-IV-B (with p-tolyl) exhibits higher yield (74%) compared to nitro-substituted analogs (63–69%), suggesting electron-donating groups like methyl enhance reaction efficiency .

- Nitro groups in T-IV-H/I introduce strong IR absorption at 1530–1350 cm⁻¹, absent in the target compound, which lacks nitro functionality .

Piperidine-Linked Thiophene Carboxamides ()

Compounds 54–59 feature piperidine-4-yloxy linkages and chlorophenyl/thiophene-carboxamide groups.

| Compound | Substituents | Yield (%) | Melting Point (°C) | Key Structural Feature |

|---|---|---|---|---|

| 54 | 4-Chlorophenyl, piperidinyloxy | 34 | 169–171 | Chlorine substitution |

| 56 | Phenethyl, piperidinyloxy | 79 | 152–154 | Flexible phenethyl chain |

| 58 | 4-Chlorophenyl, piperidinyloxy | 55 | 240–242 | High melting point due to polarity |

Key Differences :

- The target compound lacks the piperidine moiety present in 54–59 , which likely enhances blood-brain barrier permeability in these analogs .

- Yields for piperidine-linked compounds vary widely (16–79%), reflecting challenges in steric hindrance during coupling steps .

Nitrothiophene Carboxamides ()

Nitrothiophene derivatives like Compound 16 () and N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () are notable for their antibacterial activity.

| Compound | Substituent | Purity (%) | Key Feature |

|---|---|---|---|

| Compound 16 | 4-(Trifluoromethoxy)phenylthiazolyl | N/A | Trifluoromethoxy group |

| Compound | 3-Methoxy-4-(trifluoromethyl)phenyl | 42–99 | Nitro group at thiophene C5 |

Key Differences :

- The target compound lacks the nitro group critical for the narrow-spectrum antibacterial activity observed in these analogs .

- Trifluoromethoxy groups in Compound 16 enhance lipophilicity, a property absent in the target compound .

Phthalazine Derivatives ()

4-Hydroxy-N-(thiophen-2-ylmethyl)phthalazine-1-carboxamide () shares the phthalazine core with the target compound but differs in substitution:

| Feature | Target Compound | Compound |

|---|---|---|

| Phthalazine Substitution | 4-(p-Tolyl) and ether-linked phenyl | 1-Carboxamide, 4-hydroxy |

| Thiophene Linkage | Thiophene-2-carboxamide | Thiophen-2-ylmethyl |

Key Insight : The ether linkage in the target compound may confer greater conformational rigidity compared to the methylene bridge in ’s analog .

Biological Activity

N-(4-((4-(p-tolyl)phthalazin-1-yl)oxy)phenyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly as a modulator of various enzymatic pathways and its implications in therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure

The compound features a complex structure comprising a thiophene ring, phthalazin moiety, and carboxamide functional group. Its molecular formula is , and it can be represented as follows:

Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:

- PARP Inhibition : Compounds related to phthalazin derivatives have been identified as potent inhibitors of PARP-1 (Poly (ADP-ribose) polymerase 1), an enzyme involved in DNA repair and cellular stress responses. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy .

- Indoleamine 2,3-Dioxygenase (IDO) Modulation : The compound has shown potential in modulating the activity of IDO, an enzyme that plays a role in immune suppression. Inhibition of IDO can enhance anti-tumor immunity by preventing the degradation of tryptophan, which is crucial for T-cell function .

- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways .

Biological Evaluation

The biological activity of this compound has been evaluated through various assays:

Case Studies

Several studies have explored the efficacy of similar compounds with notable results:

- Study on PARP Inhibitors : A series of substituted phthalazin derivatives were tested for their PARP inhibitory activity, with some compounds showing an 8-fold improvement over standard treatments . This highlights the potential of this compound as a promising candidate in cancer therapy.

- IDO Inhibition Research : Investigations into IDO inhibitors have shown that modulation can significantly improve immune response against tumors, suggesting that this compound may enhance therapeutic outcomes when combined with immunotherapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.